Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
This bicyclic compound belongs to the 2-oxa-5-azabicyclo[2.2.1]heptane family, characterized by a fused oxazole-pyrrolidine scaffold. The (1R,4S) stereochemistry and hydroxymethyl (-CH2OH) substituent at position 4 distinguish it from related derivatives. Its molecular formula is C11H19NO4 (MW = 229.27 g/mol), and it is typically stored at 2–8°C under inert conditions . The compound serves as a chiral building block in medicinal chemistry, particularly for synthesizing proline analogs and constrained peptide mimetics.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1 |
InChI Key |
CXJCBUGUPFVIAI-KCJUWKMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@]1(CO2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(CO2)CO |
Origin of Product |
United States |
Biological Activity
Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including interactions with enzymes and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molecular weight of approximately 229.27 g/mol. Its structure incorporates a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo heptane core, contributing to its unique chemical properties and biological activities .
Enzyme Interactions:
this compound exhibits promising interactions with various enzymes. The compound's structural features allow it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The presence of hydroxymethyl and ester groups enhances hydrogen bonding capabilities, influencing binding affinity and specificity .
Binding Studies:
Interaction studies have focused on elucidating the binding mechanisms of this compound with specific molecular targets. These studies aim to clarify how the compound modulates enzyme activity through its bicyclic framework, which may enhance binding efficiency compared to linear analogs .
Biological Activity
Research indicates that this compound demonstrates a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects: The compound's ability to modulate enzyme activity could extend to pathways involved in inflammation, suggesting potential applications in anti-inflammatory therapies.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptan-5-carboxylic acid | Bicyclic structure without hydroxymethyl | Lacks ester functionality |
| 3-Hydroxyazabicyclo[2.2.1]heptane | Hydroxyl group instead of hydroxymethyl | Different functional group impacts reactivity |
| Tert-butyl 3-hydroxybutanoate | Linear structure with an ester | Simpler structure with less steric hindrance |
This table highlights the distinctiveness of this compound due to its specific bicyclic architecture combined with functional groups that enhance its reactivity and biological potential .
Case Studies
Recent studies have investigated the biological effects of this compound in various settings:
- In Vitro Studies: Laboratory tests have shown that the compound can inhibit specific enzyme activities involved in metabolic pathways related to disease processes.
- Animal Models: In vivo studies are ongoing to evaluate the therapeutic efficacy of the compound in animal models of inflammation and infection.
- Clinical Relevance: While clinical trials are yet to be initiated, preliminary findings suggest that this compound may serve as a lead candidate for drug development targeting specific diseases.
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
Key Insight : Stereochemistry and substituent position critically influence reactivity and application. For example, the (1R,4S)-hydroxymethyl derivative’s hydroxyl group enables esterification or oxidation, whereas vinyl or ketone analogs prioritize conjugate addition or redox stability .
Functional Group Variations
Q & A
What are the key considerations for optimizing the synthesis of this compound?
Basic:
The compound’s bicyclic framework and stereochemistry demand precise control during synthesis. Key steps include:
- Ring-closing strategies : Use of intramolecular cyclization (e.g., Mitsunobu or SN2 reactions) to form the 2-oxa-5-azabicyclo[2.2.1]heptane core .
- Stereoselective functionalization : Protecting group strategies (e.g., tert-butyl carbamate) to preserve stereochemistry at the (1R,4S) positions during hydroxymethyl group introduction .
Advanced:
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation steps, with yields sensitive to solvent polarity (e.g., THF vs. DCM) .
- Data-driven troubleshooting : Monitor intermediates via LC-MS to resolve low yields caused by epimerization at C3. Adjust reaction pH (<7) to stabilize the hydroxymethyl group .
How does stereochemistry impact biological activity, and how can it be validated experimentally?
Basic:
The (1R,4S) configuration influences binding to chiral targets (e.g., enzymes or receptors). Validate stereochemical purity using:
- Chiral HPLC : Compare retention times with enantiomerically pure standards .
- X-ray crystallography : Resolve absolute configuration (e.g., ’s crystallographic data for analogous bicyclic structures) .
Advanced:
- Pharmacokinetic profiling : Studies on analogs show (1R,4S) isomers exhibit 75% bioavailability vs. <20% for (1S,4R), linked to hepatic metabolism differences .
- Molecular dynamics simulations : Model interactions between the hydroxymethyl group and target active sites to predict enantiomer-specific activity .
What analytical techniques are critical for characterizing this compound?
Basic:
- NMR spectroscopy : 1H/13C NMR to confirm bicyclic structure and substituent integration (e.g., tert-butyl at δ 1.2–1.4 ppm) .
- HRMS : Verify molecular formula (C12H21NO4; [M+H]<sup>+</sup> expected m/z 256.15) .
Advanced:
- NOESY experiments : Detect spatial proximity between the hydroxymethyl proton (δ 3.5–4.0 ppm) and adjacent bicyclic protons to confirm stereochemistry .
- Thermogravimetric analysis (TGA) : Assess thermal stability (>150°C decomposition) for storage recommendations .
How can researchers resolve contradictions in reported biological data for this compound?
Basic:
- Batch-to-batch variability : Purity discrepancies (>97% vs. <95%) alter activity. Use COA-validated batches and quantify impurities via HPLC .
- Assay conditions : pH-dependent solubility (e.g., PBS vs. DMSO) may skew IC50 values. Pre-saturate solutions to avoid precipitation .
Advanced:
- Meta-analysis of SAR studies : Compare activity across analogs (e.g., ’s table) to isolate structural determinants of potency .
- Reproduce key experiments : Replicate receptor binding assays under standardized conditions (e.g., 25°C, pH 7.4) to minimize variability .
What strategies enhance the compound’s stability in long-term storage?
Basic:
- Storage conditions : Store at –20°C under argon to prevent oxidation of the hydroxymethyl group .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous-sensitive intermediates .
Advanced:
- Degradation pathway mapping : Accelerated stability studies (40°C/75% RH) identify primary degradation products (e.g., tert-butyl cleavage) via LC-MS .
- Formulation optimization : Encapsulation in PEGylated liposomes improves shelf life >12 months .
How does this compound compare to structurally related azabicyclic analogs?
Basic:
- Functional group variations : Unlike tert-butyl 5-hydroxyimino analogs (), the hydroxymethyl group enhances water solubility (LogP = 1.2 vs. 2.1) .
- Bioactivity trends : Bicyclo[2.2.1] systems show 3–5× higher enzyme inhibition vs. bicyclo[3.1.0] derivatives () .
Advanced:
| Analog | Structure | Key Feature | Activity |
|---|---|---|---|
| Tert-butyl 5-(hydroxyimino) | Bicyclo[2.2.1], imino | Lower solubility | Moderate receptor binding |
| Tert-butyl 5-(aminomethyl) | Bicyclo[2.2.1], NH2 | Higher metabolic stability | Enhanced CNS penetration |
| Table adapted from and |
What computational methods predict this compound’s reactivity in novel reactions?
Basic:
- DFT calculations : Model transition states for nucleophilic attacks on the carbamate group (e.g., tert-butyl cleavage ΔG‡ ≈ 25 kcal/mol) .
- Docking studies : Predict binding poses in enzyme active sites (e.g., serine hydrolases) using AutoDock Vina .
Advanced:
- Machine learning : Train models on azabicyclic reaction databases to predict optimal conditions (e.g., solvent:acetonitrile, catalyst:DMAP) .
- QM/MM simulations : Study solvent effects on stereochemical outcomes during ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
